molecular formula C24H22BrClN4O3 B11081465 (2-Bromophenyl)(4-{3-[(4-chlorobenzyl)amino]-4-nitrophenyl}piperazin-1-yl)methanone

(2-Bromophenyl)(4-{3-[(4-chlorobenzyl)amino]-4-nitrophenyl}piperazin-1-yl)methanone

Cat. No.: B11081465
M. Wt: 529.8 g/mol
InChI Key: BRLDXUXNLVCLNP-UHFFFAOYSA-N
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Description

(2-BROMOPHENYL)(4-{3-[(4-CHLOROBENZYL)AMINO]-4-NITROPHENYL}PIPERAZINO)METHANONE is a complex organic compound that features a combination of bromophenyl, chlorobenzyl, nitrophenyl, and piperazino groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-BROMOPHENYL)(4-{3-[(4-CHLOROBENZYL)AMINO]-4-NITROPHENYL}PIPERAZINO)METHANONE typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the reaction of 2-bromophenyl with 4-chlorobenzylamine under controlled conditions to form an intermediate product. This intermediate is then reacted with 4-nitrophenylpiperazine in the presence of a suitable catalyst to yield the final compound.

Industrial Production Methods

Industrial production of this compound may involve the use of high-pressure reactors and advanced purification techniques to ensure high yield and purity. The process typically includes steps such as solvent extraction, recrystallization, and chromatography to isolate and purify the final product.

Chemical Reactions Analysis

Types of Reactions

(2-BROMOPHENYL)(4-{3-[(4-CHLOROBENZYL)AMINO]-4-NITROPHENYL}PIPERAZINO)METHANONE can undergo various chemical reactions, including:

    Oxidation: The nitrophenyl group can be oxidized to form corresponding nitro derivatives.

    Reduction: The nitro group can be reduced to an amino group under suitable conditions.

    Substitution: The bromophenyl and chlorobenzyl groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide (NaOH) or potassium carbonate (K2CO3).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the nitrophenyl group yields nitro derivatives, while reduction results in amino derivatives.

Scientific Research Applications

(2-BROMOPHENYL)(4-{3-[(4-CHLOROBENZYL)AMINO]-4-NITROPHENYL}PIPERAZINO)METHANONE has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe due to its unique structural features.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of (2-BROMOPHENYL)(4-{3-[(4-CHLOROBENZYL)AMINO]-4-NITROPHENYL}PIPERAZINO)METHANONE involves its interaction with specific molecular targets and pathways. The compound may bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    4,4’-Dibromobenzophenone: Another brominated aromatic compound with similar structural features.

    4,4’-Dichlorobenzophenone: A chlorinated analog with comparable reactivity.

    4,4’-Difluorobenzophenone: A fluorinated derivative with distinct electronic properties.

Uniqueness

(2-BROMOPHENYL)(4-{3-[(4-CHLOROBENZYL)AMINO]-4-NITROPHENYL}PIPERAZINO)METHANONE is unique due to its combination of bromophenyl, chlorobenzyl, nitrophenyl, and piperazino groups, which confer specific chemical and biological properties. This makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C24H22BrClN4O3

Molecular Weight

529.8 g/mol

IUPAC Name

(2-bromophenyl)-[4-[3-[(4-chlorophenyl)methylamino]-4-nitrophenyl]piperazin-1-yl]methanone

InChI

InChI=1S/C24H22BrClN4O3/c25-21-4-2-1-3-20(21)24(31)29-13-11-28(12-14-29)19-9-10-23(30(32)33)22(15-19)27-16-17-5-7-18(26)8-6-17/h1-10,15,27H,11-14,16H2

InChI Key

BRLDXUXNLVCLNP-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1C2=CC(=C(C=C2)[N+](=O)[O-])NCC3=CC=C(C=C3)Cl)C(=O)C4=CC=CC=C4Br

Origin of Product

United States

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